

Rezafungin and FKS Gene Mutations: A Technical Support Resource

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Compound of Interest

Compound Name: *Rezafungin*

Cat. No.: *B3181853*

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **rezafungin** and investigating its interaction with FKS gene mutations.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **rezafungin** and its relationship to the FKS genes?

Rezafungin, like other echinocandins, inhibits the activity of the β -1,3-D-glucan synthase enzyme complex, which is essential for the synthesis of β -1,3-D-glucan, a critical component of the fungal cell wall.[1][2] The catalytic subunit of this enzyme complex is encoded by the FKS genes (FKS1, FKS2, and FKS3).[1][3] By inhibiting this enzyme, **rezafungin** disrupts cell wall integrity, leading to osmotic instability and ultimately fungal cell death.[1]

Q2: How do mutations in the FKS genes affect **rezafungin** susceptibility?

Mutations within specific "hot spot" regions of the FKS genes can alter the structure of the glucan synthase enzyme, reducing the binding affinity of echinocandins, including **rezafungin**. [2] This reduced binding leads to an increase in the Minimum Inhibitory Concentration (MIC) of the drug required to inhibit fungal growth, thereby conferring resistance.[3][4]

Q3: Which specific FKS mutations are associated with reduced susceptibility to **rezafungin**?

Several mutations in the FKS1 and FKS2 genes have been linked to elevated **rezafungin** MICs. Common mutations are found in hot spot 1 of both genes. For instance, in *Candida glabrata*, mutations such as S663P in FKS2 and substitutions at position F659 are frequently observed in isolates with reduced susceptibility.[\[5\]](#)[\[6\]](#)

Q4: Is there cross-resistance between **rezafungin** and other echinocandins in the presence of FKS mutations?

Yes, due to their shared mechanism of action, mutations in the FKS genes that confer resistance to other echinocandins, such as caspofungin, micafungin, and anidulafungin, often lead to cross-resistance with **rezafungin**.[\[7\]](#) However, the impact of specific mutations on the MIC can vary between the different echinocandins.[\[8\]](#)[\[9\]](#)

Q5: How does the in vitro activity of **rezafungin** against FKS mutants compare to other echinocandins?

Studies have shown that while FKS mutations generally increase the MICs for all echinocandins, **rezafungin** may retain some activity against certain mutants that show high-level resistance to first-generation echinocandins.[\[6\]](#)[\[10\]](#) Its pharmacokinetic and pharmacodynamic properties may allow it to overcome some level of resistance.[\[6\]](#)[\[11\]](#)

Troubleshooting Guide

Issue 1: Unexpectedly high **rezafungin** MIC values for a previously susceptible isolate.

- Possible Cause: Emergence of spontaneous FKS mutations during the experiment.
- Troubleshooting Steps:
 - Confirm Isolate Purity: Streak the isolate on appropriate media to ensure it is a pure culture.[\[12\]](#)
 - Repeat Susceptibility Testing: Perform the MIC testing again, preferably using a reference method like CLSI or EUCAST broth microdilution, to confirm the result.[\[10\]](#)
 - Sequence FKS Genes: If the high MIC is confirmed, sequence the hot spot regions of the FKS1 and FKS2 genes to identify any potential resistance-conferring mutations.[\[6\]](#)[\[13\]](#)

- Assess for Paradoxical Growth: At high drug concentrations, some *Candida* species can exhibit a paradoxical effect (continued growth). Ensure that the endpoint is read correctly, looking for significant growth inhibition compared to the growth control.

Issue 2: Inconsistent **rezafungin** MIC results between experiments.

- Possible Cause: Variability in experimental conditions.
- Troubleshooting Steps:
 - Standardize Inoculum: Ensure a consistent and standardized inoculum size is used for each experiment as per CLSI/EUCAST guidelines.
 - Verify Media and Reagents: Use fresh, properly prepared media (e.g., RPMI 1640 with MOPS buffer) and ensure the **rezafungin** stock solution is correctly prepared and stored. [\[5\]](#)
 - Control for Plate Type: Different brands and types of microtiter plates (tissue-culture treated vs. untreated) can influence MIC results for echinocandins.[\[9\]](#)[\[14\]](#) Use the same type of plate consistently.
 - Incubation Conditions: Maintain consistent incubation time and temperature (e.g., 35°C for 24 hours).
 - Include Quality Control Strains: Always include reference QC strains with known MIC ranges (e.g., *C. parapsilosis* ATCC 22019 and *C. krusei* ATCC 6258) to validate the assay. [\[5\]](#)

Issue 3: Difficulty amplifying the FKS gene hot spot regions for sequencing.

- Possible Cause: Issues with PCR primers, DNA quality, or PCR conditions.
- Troubleshooting Steps:
 - Check Primer Design: Verify that the primers are correctly designed to anneal to conserved regions flanking the hot spots of the target FKS gene for your specific fungal species.

- Assess DNA Quality: Ensure the extracted genomic DNA is of high purity and concentration. Use a spectrophotometer or gel electrophoresis to assess quality.
- Optimize PCR Conditions: Optimize the annealing temperature and extension time for your specific primers and polymerase. Consider using a touchdown PCR protocol to improve specificity.
- Use a Positive Control: Include a DNA sample from a wild-type strain that has been successfully amplified in the past as a positive control.

Data Presentation

Table 1: **Rezafungin** MIC Ranges (µg/mL) for *Candida glabrata* with and without FKS Mutations

FKS Status	Rezafungin MIC Range	Anidulafungin MIC Range	Caspofungin MIC Range	Micafungin MIC Range
Wild-Type	≤0.015 - 0.06	≤0.015 - 0.06	0.03 - 0.5	0.03 - 0.06
Mutant	≤0.015 - 2	0.12 - 2	0.12 - >8	0.25 - 4

Source: Data compiled from Cidara Therapeutics.[5]

Table 2: **Rezafungin** Activity against *Candida* Species based on CLSI Provisional Breakpoints

Candida Species	Rezafungin MIC ₅₀ (µg/mL)	Rezafungin MIC ₉₀ (µg/mL)	% Susceptible
C. albicans	0.03	0.06	100
C. glabrata	0.06	0.06	98.3
C. tropicalis	0.03	0.06	100
C. parapsilosis	1	2	99.8
C. krusei	0.06	0.12	100

Source: Data from JMI Laboratories.[13]

Experimental Protocols

1. Broth Microdilution for **Rezafungin** Susceptibility Testing (Adapted from CLSI M27 Standards)

This protocol outlines the general steps for determining the Minimum Inhibitory Concentration (MIC) of **rezafungin** against *Candida* species.

- Prepare **Rezafungin** Stock: Dissolve **rezafungin** powder in 100% DMSO to create a high-concentration stock solution. Store at -80°C.
- Prepare Drug Dilutions: Create a serial two-fold dilution series of **rezafungin** in RPMI 1640 medium (buffered with MOPS to pH 7.0) in a 96-well microtiter plate. The final concentration range should typically span from 0.008 to 8 µg/mL.
- Prepare Inoculum: Culture the *Candida* isolate on a suitable agar plate (e.g., Sabouraud Dextrose Agar) for 24 hours. Suspend colonies in sterile saline to match a 0.5 McFarland turbidity standard. Further dilute this suspension in RPMI 1640 to achieve the final target inoculum concentration (typically 0.5×10^3 to 2.5×10^3 CFU/mL).
- Inoculate Plate: Add the standardized fungal inoculum to each well of the microtiter plate containing the drug dilutions. Include a drug-free well as a positive growth control.
- Incubate: Incubate the plate at 35°C for 24 hours.
- Read MIC: The MIC is determined as the lowest concentration of **rezafungin** that causes a prominent decrease in turbidity (typically $\geq 50\%$ inhibition) compared to the growth control.

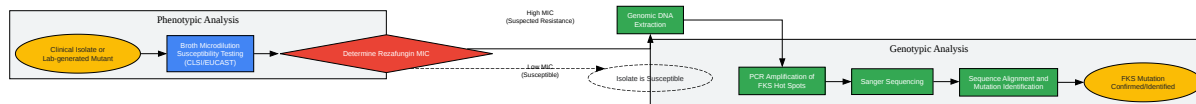
2. Identification of FKS Gene Mutations by Sanger Sequencing

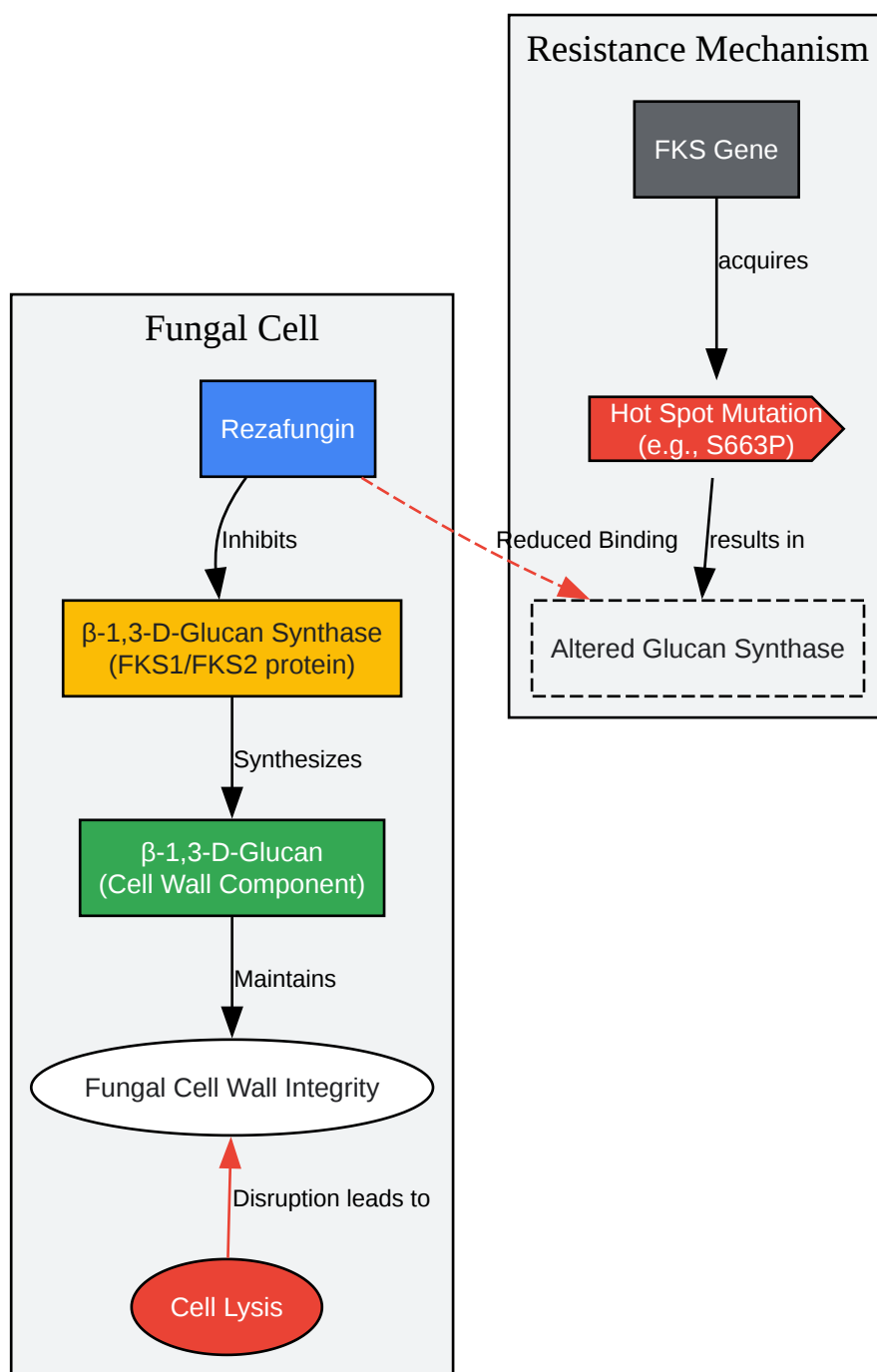
This protocol provides a general workflow for identifying mutations in the hot spot regions of FKS genes.

- Genomic DNA Extraction: Isolate high-quality genomic DNA from the *Candida* isolate of interest using a commercial fungal DNA extraction kit or a standard spheroplast-based method.

- **PCR Amplification:** Amplify the hot spot regions of the FKS1 and FKS2 genes using primers designed for conserved flanking regions. The PCR reaction should include the extracted genomic DNA, primers, dNTPs, PCR buffer, and a thermostable DNA polymerase.
- **PCR Product Purification:** Purify the amplified PCR product to remove unincorporated primers and dNTPs using a PCR purification kit or enzymatic cleanup.
- **Sanger Sequencing:** Send the purified PCR product for bidirectional Sanger sequencing using the same primers as in the amplification step.
- **Sequence Analysis:** Align the obtained sequence with a wild-type reference sequence for the corresponding FKS gene. Identify any nucleotide changes that result in amino acid substitutions within the hot spot regions.

Visualizations





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